![molecular formula C13H24N2O B2553404 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one CAS No. 2097927-04-1](/img/structure/B2553404.png)
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one, also known as CX-516, is a nootropic drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity, learning, and memory. CX-516 is a potent and selective AMPA receptor modulator that has been extensively studied for its cognitive-enhancing effects.
Scientific Research Applications
Catalysis: Silicon complexes with catecholate ligands can act as catalysts in various reactions. Their mild reaction conditions and functional group tolerance make them valuable for organic synthesis . For instance, they may participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied carbon–carbon bond-forming process .
Biochemistry: These complexes can interact with organic cations, solvents, and non-coordinated catechol derivatives. Their UV spectra exhibit shifts, which opens up possibilities for sensor applications . Understanding their molecular structure and bonding is crucial for designing new materials in biochemistry.
Supramolecular Organization and Crystal Structure
The compound 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one has been studied using X-ray diffraction. An interesting example is the transesterification product of N-methyl-N-(trimethoxysilylmethyl)acetamide by 4,5-dibromobenzene-1,2-diol. The resulting anionic complex exhibits a distorted octahedral coordination polyhedron for the silicon atom due to the superposition of optical isomers . Additionally:
Understanding these interactions provides insights into the supramolecular organization of this compound.
Antibacterial Properties
While not directly studied for this compound, related derivatives have been investigated for their antibacterial properties. For instance, Schiff bases containing similar structural motifs have shown potential as antibacterial agents . Further research could explore the antibacterial activity of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one .
properties
IUPAC Name |
4-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14(12-6-4-3-5-7-12)9-11-8-13(16)15(2)10-11/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBXJLVICVYEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.